molecular formula C11H12BrNS B8283948 3-(4-Bromo-2-thiabutyl)indole

3-(4-Bromo-2-thiabutyl)indole

Cat. No. B8283948
M. Wt: 270.19 g/mol
InChI Key: PVTMKQYOYWZFMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04617309

Procedure details

A solution of 2.26 g of 3-(4-chloro-2-thiabutyl)indole [or 2.70 g of 3-(4-bromo-2-thiabutyl)indole which may be obtained by reaction of gramine with 2-mercaptoethanol to give 3-(4-hydroxy-2-thiabutyl)indole and subsequent reaction with SOCl2 or PBr3 ] and 1.6 g of 4-phenyl-1,2,3,6-tetrahydropyridine in 10 ml of acetonitrile is stirred at 20° C. for 12 hours, worked up as usual and 3-[4-(4-phenyl-1,2,3,6-tetrahydropyridyl)-2-thiabutyl]indole ("P") of m.p. 109° is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CN([CH2:4][C:5]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2N[CH:6]=1)C.SCCO.O[CH2:19][CH2:20][S:21][CH2:22][C:23]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[NH:25][CH:24]=1.O=S(Cl)[Cl:34].P(Br)(Br)[Br:37]>C(#N)C>[Cl:34][CH2:19][CH2:20][S:21][CH2:22][C:23]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[NH:25][CH:24]=1.[Br:37][CH2:19][CH2:20][S:21][CH2:22][C:23]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[NH:25][CH:24]=1.[C:9]1([C:5]2[CH2:4][CH2:24][NH:25][CH2:26][CH:6]=2)[CH:8]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CC1=CNC2=C1C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCSCC1=CNC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCSCC1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 2.26 g
Name
Type
product
Smiles
BrCCSCC1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04617309

Procedure details

A solution of 2.26 g of 3-(4-chloro-2-thiabutyl)indole [or 2.70 g of 3-(4-bromo-2-thiabutyl)indole which may be obtained by reaction of gramine with 2-mercaptoethanol to give 3-(4-hydroxy-2-thiabutyl)indole and subsequent reaction with SOCl2 or PBr3 ] and 1.6 g of 4-phenyl-1,2,3,6-tetrahydropyridine in 10 ml of acetonitrile is stirred at 20° C. for 12 hours, worked up as usual and 3-[4-(4-phenyl-1,2,3,6-tetrahydropyridyl)-2-thiabutyl]indole ("P") of m.p. 109° is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CN([CH2:4][C:5]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2N[CH:6]=1)C.SCCO.O[CH2:19][CH2:20][S:21][CH2:22][C:23]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[NH:25][CH:24]=1.O=S(Cl)[Cl:34].P(Br)(Br)[Br:37]>C(#N)C>[Cl:34][CH2:19][CH2:20][S:21][CH2:22][C:23]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[NH:25][CH:24]=1.[Br:37][CH2:19][CH2:20][S:21][CH2:22][C:23]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[NH:25][CH:24]=1.[C:9]1([C:5]2[CH2:4][CH2:24][NH:25][CH2:26][CH:6]=2)[CH:8]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CC1=CNC2=C1C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCSCC1=CNC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCSCC1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 2.26 g
Name
Type
product
Smiles
BrCCSCC1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04617309

Procedure details

A solution of 2.26 g of 3-(4-chloro-2-thiabutyl)indole [or 2.70 g of 3-(4-bromo-2-thiabutyl)indole which may be obtained by reaction of gramine with 2-mercaptoethanol to give 3-(4-hydroxy-2-thiabutyl)indole and subsequent reaction with SOCl2 or PBr3 ] and 1.6 g of 4-phenyl-1,2,3,6-tetrahydropyridine in 10 ml of acetonitrile is stirred at 20° C. for 12 hours, worked up as usual and 3-[4-(4-phenyl-1,2,3,6-tetrahydropyridyl)-2-thiabutyl]indole ("P") of m.p. 109° is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CN([CH2:4][C:5]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2N[CH:6]=1)C.SCCO.O[CH2:19][CH2:20][S:21][CH2:22][C:23]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[NH:25][CH:24]=1.O=S(Cl)[Cl:34].P(Br)(Br)[Br:37]>C(#N)C>[Cl:34][CH2:19][CH2:20][S:21][CH2:22][C:23]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[NH:25][CH:24]=1.[Br:37][CH2:19][CH2:20][S:21][CH2:22][C:23]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[NH:25][CH:24]=1.[C:9]1([C:5]2[CH2:4][CH2:24][NH:25][CH2:26][CH:6]=2)[CH:8]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CC1=CNC2=C1C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCSCC1=CNC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCSCC1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 2.26 g
Name
Type
product
Smiles
BrCCSCC1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.